Ethyl 2-(2-ethoxy-2-oxoacetamido)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoacetyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-4-14-8(12)6(3)10-7(11)9(13)15-5-2/h6H,4-5H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQQDEUSGHGJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-ethoxy-2-oxoacetamido)propanoate can be synthesized through the reaction of alanine with ethyl oxalyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-ethoxy-2-oxoacetamido)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form alanine and ethyl oxalate.
Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Alanine and ethyl oxalate.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-ethoxy-2-oxoacetamido)propanoate is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and as an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: As an impurity standard in the quality control of Vitamin B6 formulations.
Industry: In the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-ethoxy-2-oxoacetamido)propanoate involves its interaction with specific enzymes and biochemical pathways. It acts as a substrate for certain enzymes, undergoing hydrolysis or other transformations to exert its effects. The molecular targets include enzymes involved in amino acid metabolism and other biochemical processes .
Comparison with Similar Compounds
Ethyl 2-Acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-yl]propanoate (CAS: 127020-34-2)
Molecular Formula : C₁₅H₂₀N₂O₆
Key Differences :
- Reactivity : The isoxazole moiety enhances coordination with metal catalysts, making it suitable for heterocyclic synthesis .
- Applications : Used in targeted drug synthesis (e.g., antibiotics) due to its heteroaromatic functionality .
| Property | Ethyl 2-(2-ethoxy-2-oxoacetamido)propanoate | Ethyl 2-Acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-yl]propanoate |
|---|---|---|
| Molecular Weight | 217.22 g/mol | 324.33 g/mol |
| Functional Groups | Ester, amide | Ester, amide, isoxazole |
| Boiling Point | 181–182 °C (20 Torr) | Not reported |
Ethyl 2-(2-Ethoxy-2-oxoethoxy)propanoate (WXC08424)
Molecular Formula : C₈H₁₄O₅ (inferred from structure)
Key Differences :
- Backbone : Replaces the acetamido group with an ethoxy-oxoethoxy chain.
- Solubility : Increased hydrophilicity due to the ether linkage, enhancing water solubility compared to the target compound .
- Synthesis : Prepared via base-catalyzed reactions (e.g., NaH with ethyl lactate), differing from the amidation routes used for the target compound .
| Property | This compound | Ethyl 2-(2-Ethoxy-2-oxoethoxy)propanoate |
|---|---|---|
| Density | 1.141 g/cm³ | ~1.1–1.2 g/cm³ (estimated) |
| Key Reactivity | Amide hydrolysis | Ether cleavage |
Ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate (CAS: 1461708-71-3)
Molecular Formula: C₉H₁₄F₃NO₃ Key Differences:
- Electron-Withdrawing Group : The trifluoroacetamido substituent lowers the pKa (predicted < 10) compared to the target compound’s pKa of 11.03, increasing acidity and reactivity in nucleophilic substitutions .
- Applications : Used in medicinal chemistry for fluorinated prodrugs due to enhanced metabolic stability .
Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate (CAS: 1484674-29-4)
Molecular Formula : C₈H₁₄O₄S
Key Differences :
- Sulfur-Containing Group : The sulfanyl linkage introduces redox activity and metal-binding capacity, absent in the target compound.
- Toxicity Profile : Sulfur derivatives often require stricter handling protocols compared to amides .
Q & A
Q. What solvent systems maximize the solubility of this compound in biological assays?
- Methodology :
- Solubility screening : Test DMSO (≤0.1% v/v), PEG-400, or cyclodextrin-based solutions. For chromen analogs, 10% β-cyclodextrin in PBS achieves >1 mg/mL solubility .
- Dynamic light scattering (DLS) confirms absence of aggregates in aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
